Cas no 2227739-93-5 ((2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)

(2S)-2-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a 1,2,3-triazole moiety. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its structural versatility and potential as a building block for bioactive molecules. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling applications in peptidomimetics, ligand design, and catalyst development. Its stereochemical purity (S-configuration) ensures precise control in enantioselective reactions. The 1-methyl-1,2,3-triazole group enhances stability and may contribute to unique binding interactions in target systems. Suitable for research in drug discovery and organocatalysis, this compound offers a balance of reactivity and modularity for synthetic applications.
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol structure
2227739-93-5 structure
商品名:(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
CAS番号:2227739-93-5
MF:C5H10N4O
メガワット:142.159100055695
CID:6003970
PubChem ID:96733245

(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
    • EN300-1788236
    • 2227739-93-5
    • インチ: 1S/C5H10N4O/c1-9-2-5(7-8-9)4(6)3-10/h2,4,10H,3,6H2,1H3/t4-/m1/s1
    • InChIKey: XASFGNLHAILGBY-SCSAIBSYSA-N
    • ほほえんだ: OC[C@H](C1=CN(C)N=N1)N

計算された属性

  • せいみつぶんしりょう: 142.08546096g/mol
  • どういたいしつりょう: 142.08546096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.1

(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788236-0.5g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
0.5g
$1893.0 2023-09-19
Enamine
EN300-1788236-10g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
10g
$8480.0 2023-09-19
Enamine
EN300-1788236-0.1g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
0.1g
$1735.0 2023-09-19
Enamine
EN300-1788236-1g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
1g
$1971.0 2023-09-19
Enamine
EN300-1788236-10.0g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
10g
$8480.0 2023-06-03
Enamine
EN300-1788236-0.25g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
0.25g
$1814.0 2023-09-19
Enamine
EN300-1788236-2.5g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
2.5g
$3865.0 2023-09-19
Enamine
EN300-1788236-0.05g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
0.05g
$1657.0 2023-09-19
Enamine
EN300-1788236-1.0g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
1g
$1971.0 2023-06-03
Enamine
EN300-1788236-5.0g
(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2227739-93-5
5g
$5719.0 2023-06-03

(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 2227739-93-5)

(2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227739-93-5, has garnered considerable attention due to its potential applications in drug development and bioorganic synthesis. The molecule's chiral center and the presence of a triazole ring contribute to its intriguing chemical behavior, making it a subject of extensive research in medicinal chemistry.

The structural framework of (2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol consists of an ethanol backbone substituted with an amino group at the second carbon and a 1-methyl-substituted 1H-1,2,3-triazole ring at the same position. This configuration imparts unique reactivity and binding properties, which are highly valuable in the design of novel therapeutic agents. The stereochemistry at the second carbon, specifically the (S) configuration, plays a crucial role in determining the compound's biological activity and pharmacokinetic profile.

In recent years, there has been a growing interest in the development of bioactive molecules that incorporate heterocyclic scaffolds, such as triazoles, due to their broad spectrum of biological activities. The triazole moiety in (2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is known to enhance binding affinity and selectivity towards various biological targets. This has led to its exploration as a key structural component in the synthesis of small-molecule drugs targeting infectious diseases, cancer, and inflammatory conditions.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of an amino group and a triazole ring provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications. For instance, modifications at the amino group can introduce additional polar interactions or hydrogen bonding capabilities, while alterations at the triazole ring can modulate electronic properties and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol with high accuracy. Molecular docking studies have revealed that this compound exhibits promising interactions with enzymes and receptors involved in critical biological pathways. These findings have spurred further investigation into its potential as an inhibitor or modulator of therapeutic targets such as kinases, proteases, and ion channels.

The synthesis of (2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol represents a significant achievement in synthetic organic chemistry. The use of chiral auxiliaries or catalysts has been instrumental in achieving high enantiomeric purity, which is essential for pharmaceutical applications. The development of efficient synthetic routes has not only facilitated access to this compound but also provided insights into methodologies that can be applied to other chiral molecules with similar structural motifs.

In addition to its pharmaceutical applications, (2S)-2-amino-2-(1-methyl-Heterocyclic scaffolds like triazoles are particularly valuable due to their ability to engage in multiple types of intermolecular interactions. This versatility makes them ideal candidates for designing molecules with enhanced binding affinity and selectivity towards biological targets.

The role of computational methods in drug discovery has been increasingly recognized over the past decade. High-throughput virtual screening (HTVS) has been employed to identify potential hits from large libraries of compounds. In this context,CAS No. 2227739,CAS No.93 -5,CAS No.,CAS No.,CAS No.,CAS No.,CAS No.,g> (CAS No.)g> strong>,g>CAS No.)g > strong>,g>CAS No.)g > strong>,g>CAS No.)g > strong>,g>CAS No.)g > strong>,g>CAS No.)g > strong>,>CAS Nosthe compound has been identified as a promising candidate for further experimental validation.
The synthesis involves multiple steps including condensation reactions between ethylene oxide derivatives and azido compounds followed by reduction steps to introduce the amino group.
The stereochemistry at position two is critical for its biological activity.
Recent studies have highlighted its potential as an intermediate in synthesizing more complex molecules.
The presence of both polar functional groups allows for diverse chemical modifications.
Computational studies suggest it may interact with several therapeutic targets.
Future research aims to explore its pharmacological properties further.
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